what is the mechanism of DPPH radical scavenging
what is the mechanism of DPPH radical scavenging
An In-depth Technical Guide on the Core Mechanism of DPPH Radical Scavenging for Researchers, Scientists, and Drug Development Professionals
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely utilized, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] This guide provides a comprehensive overview of the underlying mechanisms, experimental protocols, and quantitative analysis of the DPPH radical scavenging process, tailored for professionals in research and drug development.
The Core Principle of the DPPH Assay
At its heart, the DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] The DPPH radical is characterized by a deep violet color in solution, exhibiting a maximum absorbance at approximately 517 nm, a result of its unpaired electron.[2][4] When a hydrogen donor or electron donor antioxidant is introduced, the DPPH radical is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), leading to a color change from deep violet to a pale yellow or colorless solution.[5][6] This discoloration is directly proportional to the radical scavenging activity of the antioxidant, and the decrease in absorbance is monitored to quantify this activity.[3][7]
Mechanisms of DPPH Radical Scavenging
The scavenging of the DPPH radical by antioxidant compounds primarily occurs through three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[1][5] The predominant mechanism is influenced by the structure of the antioxidant, the solvent, and the pH of the reaction medium.[8]
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the antioxidant (A-OH) directly donates a hydrogen atom to the DPPH radical, neutralizing it and forming a stable DPPH-H molecule and an antioxidant radical (A-O•).[5] This is a one-step process.
A-OH + DPPH• → A-O• + DPPH-H [2]
Single Electron Transfer followed by Proton Transfer (SET-PT)
The SET-PT mechanism is a two-step process. Initially, the antioxidant donates an electron to the DPPH radical, forming the DPPH anion (DPPH⁻) and an antioxidant cation radical (A-OH•⁺). Subsequently, the antioxidant cation radical releases a proton, which is accepted by the DPPH anion to form the stable DPPH-H molecule.[1]
Step 1: A-OH + DPPH• → A-OH•⁺ + DPPH⁻ Step 2: A-OH•⁺ + DPPH⁻ → A-O• + DPPH-H
Sequential Proton Loss Electron Transfer (SPLET)
The SPLET mechanism, also a two-step process, is particularly relevant for phenolic antioxidants in certain solvents. First, the antioxidant undergoes deprotonation to form an anion (A-O⁻). This is followed by the transfer of an electron from the anion to the DPPH radical, resulting in the formation of the DPPH anion and an antioxidant radical. The DPPH anion is then protonated by a proton from the solvent.[5][8]
Step 1: A-OH → A-O⁻ + H⁺ Step 2: A-O⁻ + DPPH• → A-O• + DPPH⁻ Step 3: DPPH⁻ + H⁺ → DPPH-H
The interplay of these mechanisms is complex and crucial for interpreting the antioxidant activity of different compounds. For instance, the ABTS radical is known to react preferentially via the SPLET mechanism in aqueous solutions, while the DPPH radical favors the SPLET mechanism in organic solvents like ethanol (B145695) and methanol (B129727).[8]
Visualizing the Reaction Mechanisms
Caption: The three primary mechanisms of DPPH radical scavenging by antioxidants.
Experimental Protocols
While the fundamental principle of the DPPH assay remains consistent, variations in the experimental protocol exist across different laboratories. Key parameters that can vary include the solvent, the concentration of the DPPH working solution, the reaction time, and the method of calculation. Below is a generalized protocol and a comparison of common variations.
Generalized Experimental Protocol
-
Preparation of DPPH Stock Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. This solution should be freshly prepared and stored in the dark due to the light sensitivity of the DPPH radical.[9]
-
Preparation of Test Samples: The antioxidant compounds or extracts are dissolved in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH working solution is mixed with a volume of the test sample in a cuvette or a 96-well microplate. A blank sample containing the solvent instead of the antioxidant is also prepared.[3]
-
Incubation: The reaction mixture is incubated in the dark for a predetermined period (e.g., 30 minutes) to allow the reaction to reach a steady state.[5]
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer or a microplate reader.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[3]
Comparative Analysis of Experimental Protocols
| Parameter | Protocol Variation 1 | Protocol Variation 2 | Protocol Variation 3 |
| Solvent | Methanol | Ethanol | Aqueous Methanol/Ethanol |
| DPPH Concentration | 0.1 mM | 60 µM | Adjusted to an initial absorbance of ~1.0 |
| Sample Volume | 0.1 mL - 0.5 mL | 20 µL | 100 µL |
| DPPH Volume | 1 mL - 3 mL | 180 µL | 100 µL |
| Incubation Time | 10 - 30 minutes | 30 minutes | Can vary, kinetics monitored over time |
| Detection | Spectrophotometer (cuvette) | Microplate Reader (96-well plate) | Stopped-flow spectrophotometry |
| Positive Control | Ascorbic Acid, Trolox, Gallic Acid | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Quercetin, Caffeic Acid |
Visualizing the Experimental Workflow
Caption: A generalized workflow for conducting the DPPH radical scavenging assay.
Quantitative Data Presentation
The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[3] A lower IC50 value indicates a higher antioxidant activity.[10] Other important parameters include the reaction kinetics (rate constants) and the stoichiometry (the number of DPPH radicals scavenged by one molecule of the antioxidant).
IC50 Values of Common Antioxidants
| Antioxidant | IC50 (µg/mL) | IC50 (µM) | Solvent | Reference |
| Ascorbic Acid | 3.37 | 19.1 | Methanol | [9] |
| Trolox | - | 44.0 | Methanol | [9] |
| Gallic Acid | 1.89 | 11.1 | Methanol | [9] |
| Quercetin | 2.35 | 7.8 | Methanol | [9] |
| Catechin | 4.68 | 16.1 | Methanol | [9] |
| Caffeic Acid | - | 19.4 | Methanol | [11] |
| Ferulic Acid | - | 46.4 | Methanol | [11] |
| Sinapic Acid | - | 44.6 | Methanol | [11] |
| Chlorogenic Acid | - | 56.5 | Methanol | [11] |
| BHT | - | 202.35 µg/mL | Ethanol | [10] |
| BHA | - | 112.05 µg/mL | Ethanol | [10] |
Note: IC50 values can vary significantly depending on the specific experimental conditions.
Reaction Kinetics and Stoichiometry
The reaction between an antioxidant and the DPPH radical can exhibit different kinetic behaviors. A stoichio-kinetic model can be applied to monitor the consumption of DPPH• over time, following a second-order reaction. This allows for the determination of the rate constant of the primary reaction (k₁) and, in some cases, a slower side reaction (k₂).[11][12] The stoichiometric factor (n) represents the number of DPPH• molecules reduced by one molecule of the antioxidant.
| Antioxidant | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) | Stoichiometric Factor (n) | Solvent | Reference |
| Ascorbic Acid | 21,100 ± 570 | Not significant | 2.0 | Methanol | [13][14] |
| Gallic Acid | 3070 ± 150 | 60.1 ± 3.0 | 6.0 | Methanol | [11][13] |
| Ferulic Acid | 120 ± 5 | 15.0 ± 0.8 | 3.0 | Methanol | [11] |
| Caffeic Acid | 1170 ± 55 | 25.4 ± 1.2 | 4.0 | Methanol | [11] |
| Sinapic Acid | 45 ± 2 | Not significant | 2.0 | Methanol | [11] |
| Chlorogenic Acid | 250 ± 12 | Not significant | 4.0 | Methanol | [11] |
| Trolox | 650 ± 30 | Not significant | 2.0 | Methanol | [11] |
| Catechin | - | 15 - 60 | - | Methanol | [14] |
| Epicatechin | - | 15 - 60 | - | Methanol | [14] |
| Quercetin | - | 15 - 60 | - | Methanol | [14] |
| Rutin | - | 15 - 60 | - | Methanol | [14] |
| Tannic Acid | 1,730 ± 65 | 21.8 ± 1.8 | 24.0 | Methanol | [13] |
Note: Kinetic parameters are highly dependent on the experimental setup, particularly for fast-reacting antioxidants where stopped-flow techniques are more accurate.[14]
Conclusion
The DPPH radical scavenging assay is a valuable tool in antioxidant research and drug development. A thorough understanding of its core mechanisms—HAT, SET-PT, and SPLET—is essential for the accurate interpretation of results. Standardization of experimental protocols is crucial for ensuring the comparability of data across different studies. By considering not only the IC50 value but also the reaction kinetics and stoichiometry, researchers can gain a more comprehensive understanding of the antioxidant potential of the compounds under investigation. This in-depth knowledge facilitates the identification and development of novel therapeutic agents capable of mitigating oxidative stress.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 5. mdpi.com [mdpi.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [bia.unibz.it]
- 13. A kinetic-based stopped-flow DPPH• method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [bia.unibz.it]
